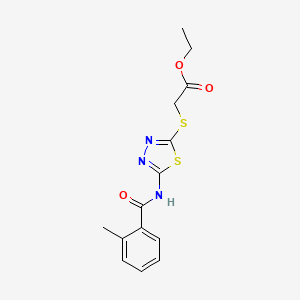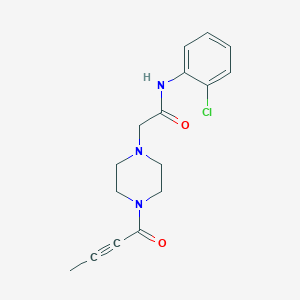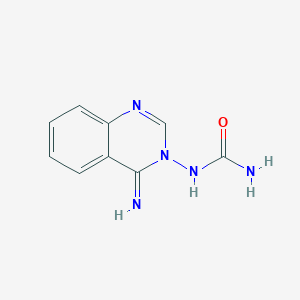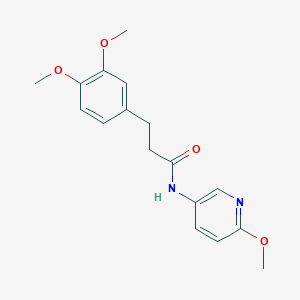
3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Thienylmethyl)-1,3-dihydro-2H-indol-2-one: is a heterocyclic compound that features both an indole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with thiophene-based reagents. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the indole and thiophene rings . The reaction conditions often include the use of boronic acids or esters, base, and a suitable solvent under inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Thienylmethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on both the indole and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated indole or thiophene derivatives.
Scientific Research Applications
Chemistry: 3-(2-Thienylmethyl)-1,3-dihydro-2H-indol-2-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: This compound has been studied for its potential as a bioactive molecule, including its antimicrobial and anticancer properties .
Medicine: Research has explored its use in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the materials science field, this compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 4-Phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone
- 3,3’-Di[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazolyl] diselenide
Comparison: Compared to these similar compounds, 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole-thiophene structure, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H11NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-7,11H,8H2,(H,14,15) |
InChI Key |
LMYJZLPZMDKYGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}pentane-2,4-dione](/img/structure/B11031894.png)
![N-(3-acetylphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11031903.png)
![N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11031908.png)
![(E)-3-{4-[(6-Bromohexyl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B11031910.png)
![N-{1-[(3-chloro-4-fluorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11031920.png)
![N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031927.png)
![2-({2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B11031932.png)
![(1E)-8-ethoxy-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031936.png)

![N-(3-chloro-2-methylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B11031950.png)


![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B11031961.png)
